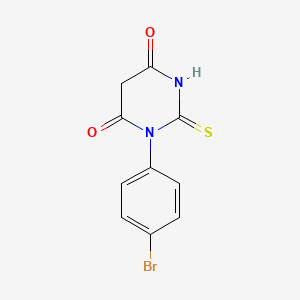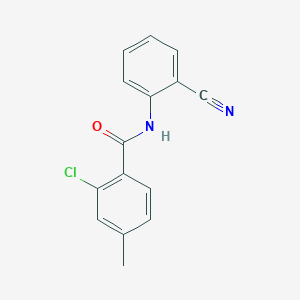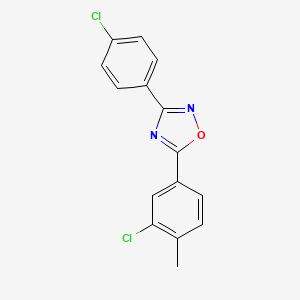
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BrPD, is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. BrPD is a derivative of thioxodihydro-pyrimidinedione, which is a class of compounds that has been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione disrupts the proliferation of cancer cells, which are highly dependent on de novo pyrimidine synthesis for their growth and survival.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This selectivity is thought to be due to the differential expression of DHODH in cancer cells compared to normal cells. In addition, 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without affecting normal cells. However, one limitation is the potential for off-target effects, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of more potent analogs of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione that may have improved efficacy and selectivity. Another area of interest is the investigation of the potential of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in combination with other chemotherapeutic agents. Additionally, the study of the mechanism of action of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione may provide insights into the biology of cancer cells and the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through a multi-step process involving the reaction of 4-bromobenzaldehyde with thiourea, followed by the reaction with ethyl acetoacetate. The final product is obtained after a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYLNDIMDOKVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)


![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)